3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted at position 1 with a meta-tolyl group (m-tolyl, C₆H₄CH₃) and at position 4 with a benzohydrazide moiety bearing a nitro group at the 3-position. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized via condensation reactions under reflux conditions (e.g., with formamide or amines) .
Properties
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKISGZALVEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values in the micromolar range.
- Mechanism of Action : It is believed that the compound inhibits key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. In vitro assays revealed that this compound exhibits:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Moderate antifungal activity against several phytopathogenic fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its efficacy. Key findings include:
- Nitro Group : The presence of the nitro group is crucial for enhancing the biological activity by increasing electron affinity.
- Pyrazole Ring : Modifications on the pyrazole ring significantly affect the binding affinity to target enzymes and receptors.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various pathogens. Results showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Candida albicans .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Electron Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) groups in analogs . This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions.
- Stability: High melting points (>340°C) in nitro- and amino-substituted analogs suggest strong crystalline packing, which may correlate with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
